molecular formula C8H14N4O2 B12877572 Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate

Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B12877572
M. Wt: 198.22 g/mol
InChI Key: HXAURIVGOPYSPI-UHFFFAOYSA-N
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Description

Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that contains a triazole ring, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound’s structure includes an isopentyl group attached to the triazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-amino-1H-1,2,4-triazole-5-carboxylic acid with isopentyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of catalase, an enzyme involved in the detoxification of hydrogen peroxide. This inhibition can lead to an increase in the activities of other enzymes such as glutathione peroxidase and glutathione reductase, which are involved in the detoxification process .

Comparison with Similar Compounds

Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

3-methylbutyl 3-amino-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C8H14N4O2/c1-5(2)3-4-14-7(13)6-10-8(9)12-11-6/h5H,3-4H2,1-2H3,(H3,9,10,11,12)

InChI Key

HXAURIVGOPYSPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=NC(=NN1)N

Origin of Product

United States

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